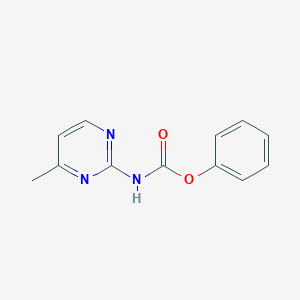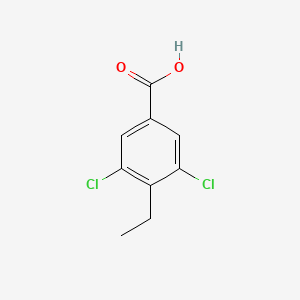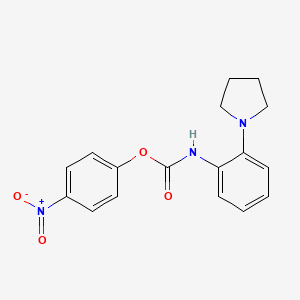![molecular formula C10H9BrN2O2 B13935209 Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13935209.png)
Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in medicinal chemistry due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate typically involves the bromination of imidazo[1,5-a]pyridine-6-carboxylate. The process begins with the preparation of imidazo[1,5-a]pyridine-6-carboxylate, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
化学反応の分析
Types of Reactions
Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of imidazo[1,5-a]pyridine derivatives with various functional groups.
Oxidation: Formation of oxo-imidazo[1,5-a]pyridine derivatives.
Reduction: Formation of imidazo[1,5-a]pyridine without the bromine atom
科学的研究の応用
Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival .
類似化合物との比較
Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate can be compared with other similar compounds such as:
- Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
- Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
- 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide
These compounds share similar structural features but differ in the position of the bromine atom or other substituents, which can influence their chemical reactivity and biological activity .
特性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC名 |
ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-8-9(11)12-6-13(8)5-7/h3-6H,2H2,1H3 |
InChIキー |
ADFGDCDLMILBCO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN2C=NC(=C2C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



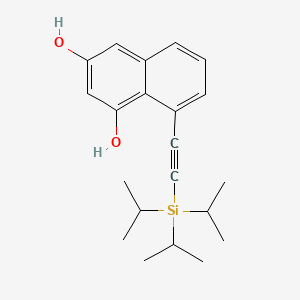

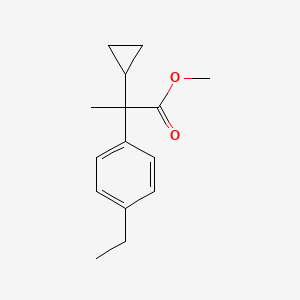
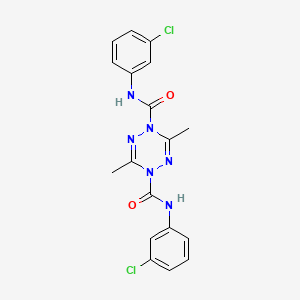
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)

![3-{1-[3-(1-Isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13935169.png)
